2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound “2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide” is a heterocyclic molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-bromophenyl group and an acetamide-linked 3-chloro-4-methoxyphenyl moiety. While direct experimental data for this compound are unavailable in the provided literature, its structural analogs (e.g., triazole- and pyrazole-based derivatives) offer insights into its likely characteristics .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN5O4/c1-30-14-7-4-11(8-13(14)21)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-5-2-10(20)3-6-12/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNMLYEINSIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multistep reactions starting from commercially available precursors. The key steps often include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the bromophenyl and chloro-methoxyphenyl groups: These steps usually involve substitution reactions where the desired functional groups are introduced using reagents like bromine and chloromethoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to this structure exhibit various biological activities:
1. Antibacterial Activity:
Studies have shown that derivatives of pyrrolo[3,4-d][1,2,3]triazole possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one study found that certain derivatives demonstrated promising activity comparable to standard antibiotics .
2. Antifungal Properties:
The compound has also been evaluated for antifungal activity. Research suggests that it could inhibit the growth of specific fungal strains, making it a candidate for further investigation in antifungal therapies .
3. Anti-inflammatory Effects:
Compounds with similar structures have been reported to exhibit anti-inflammatory effects. This activity is particularly relevant in the development of new therapeutic agents for inflammatory diseases .
Research Applications
The unique structural features of this compound lend themselves to various applications in scientific research:
1. Medicinal Chemistry:
Due to its diverse biological activities, the compound serves as a valuable scaffold in medicinal chemistry for the development of new drugs targeting bacterial infections and inflammatory conditions.
2. Synthesis of New Derivatives:
The synthesis of this compound can lead to the discovery of new derivatives with enhanced biological properties. Researchers can modify functional groups to optimize efficacy and reduce toxicity .
3. Structure-Activity Relationship Studies:
This compound provides an excellent basis for structure-activity relationship (SAR) studies aimed at understanding how modifications in structure can influence biological activity.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antibacterial Screening
In a study assessing various pyrrolo[3,4-d][1,2,3]triazole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Case Study 2: Anti-inflammatory Activity Evaluation
A series of compounds based on the pyrrolo-triazole framework were evaluated for their anti-inflammatory effects in murine models. Results indicated significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Spectroscopic Features
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The 4-bromophenyl and 3-chloro groups in the target compound may enhance electrophilic character and binding affinity compared to methyl or methoxy substituents in analogs .
- Acetamide vs. Thione : The acetamide group in the target compound likely improves solubility in polar solvents relative to thione-containing analogs (e.g., Compound 6m’s C=S at 1212 cm⁻¹), which are more lipophilic .
3D Similarity and Computational Analysis
While crystallographic data for the target compound are unavailable, methodologies like shape similarity (ST) and feature similarity (CT) () could quantify its resemblance to analogs. For instance:
- A high ST score (>0.8) would indicate overlapping van der Waals volumes with triazole/thione derivatives.
- A CT score (>0.5) would reflect shared pharmacophoric features (e.g., halogen bonding via bromo/chloro groups) .
Tools such as SHELXL () and WinGX/ORTEP () are typically employed for such structural refinements and visualizations.
Research Implications and Limitations
- Synthetic Challenges : The fused pyrrolo-triazole core may require multi-step synthesis, akin to the pyrimidine derivatives in , which involve cyclocondensation and coupling reactions .
- Biological Potential: Halogenated aryl groups (bromo, chloro) are associated with antimicrobial and kinase-inhibitory activities in related compounds, suggesting the target compound warrants further pharmacological screening .
- Data Gaps : Direct experimental data (e.g., XRD, bioactivity) for the target compound are absent in the provided evidence, necessitating future studies to validate hypotheses.
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide (CAS Number: 1052565-90-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies and evaluations.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.7 g/mol. The structure includes a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study comparing various synthesized compounds against different bacterial strains, it was found that:
- Gram-positive bacteria showed varying sensitivity levels to the compound.
- Gram-negative bacteria , particularly Pseudomonas aeruginosa, displayed high susceptibility to the compound's effects.
Table 1: Antimicrobial Activity of the Compound Against Various Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Pseudomonas aeruginosa | Excellent |
| Enterobacter aerogenes | Excellent |
| Aspergillus niger | Good |
The data indicate that the compound exhibits excellent antibacterial activity comparable to established antibiotics such as amoxicillin .
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties. It has been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated cytotoxic effects at micromolar concentrations with IC50 values indicating significant inhibition of cell proliferation.
Table 2: Cytotoxicity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | Significant |
| HeLa | 12 | High |
| A549 | 20 | Moderate |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate potential mechanisms including:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of bacterial cell wall synthesis , leading to cell lysis in microbial pathogens.
- Modulation of apoptosis pathways in cancer cells.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various applications:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated multiple derivatives of similar compounds and found that those containing the pyrrolo-triazole structure exhibited enhanced antimicrobial activity compared to their non-triazole counterparts .
- Anticancer Studies : Research conducted by ChemDiv indicated promising results in targeting specific cancer pathways with this compound showing selective toxicity towards malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
